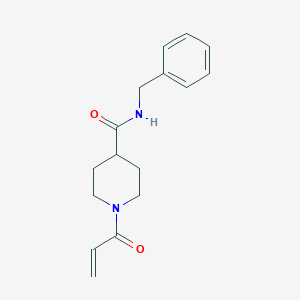

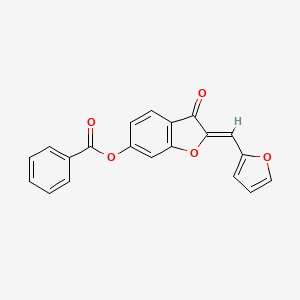

N-(4-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, similar quinazoline derivatives have been synthesized and evaluated for various biological activities, including antiviral, antibacterial, and anticonvulsant effects.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors to obtain the desired complex molecules. For instance, the synthesis of a novel anilidoquinoline derivative was achieved by a sequence of reactions starting from 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and dichloroquinoline . Another example includes the synthesis of N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines, which was accomplished by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines . These methods highlight the complexity and versatility of synthetic approaches in the field of quinazoline chemistry.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and substitution patterns on the quinazoline core. For example, the structure of a novel unsymmetrical quinazolinoyl acetamidine was determined using these spectroscopic methods . Similarly, the structure of another quinazoline derivative was confirmed by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The reactivity of these compounds can be influenced by structural effects, as studied in the synthesis of unsymmetrical quinazolinoyl acetamidines . Additionally, the Sonogashira cross-coupling reaction was employed to synthesize a quinazoline derivative with a propynyl side chain, demonstrating the applicability of palladium-catalyzed coupling reactions in quinazoline chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are closely related to their molecular structure. These properties can be assessed through elemental analysis, purity testing using HPLC, and solubility studies. For instance, a novel quinazoline derivative was synthesized with a high purity of 98.9% as determined by HPLC, indicating the effectiveness of the synthetic route . The solubility and stability of these compounds can also influence their biological activity and potential as therapeutic agents.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Quinazoline derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A variety of novel acetamides, including compounds structurally similar to N-(4-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, demonstrated significant potential in this area. Some compounds showed potent analgesic and anti-inflammatory activities, comparable or superior to standard drugs such as diclofenac sodium, while exhibiting mild ulcerogenic potential. This highlights the therapeutic potential of quinazoline derivatives in managing pain and inflammation with reduced gastrointestinal side effects (Alagarsamy et al., 2015; HelmySakr, 2016).

Antimicrobial and Antitumor Activities

Several studies have synthesized and characterized quinazolinone analogs, including those with a chlorophenyl moiety, for their antimicrobial properties. These compounds were subjected to in-vitro antibacterial screening against various strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing significant binding affinity and potential as antibacterial agents (Rajasekaran & Rao, 2015). Furthermore, quinazoline derivatives have been evaluated for their antitumor activities, demonstrating inhibitory effects on tumor cell growth in culture, suggesting a promising avenue for anticancer drug development (Forsch, Wright, & Rosowsky, 2002).

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c24-18-12-10-16(11-13-18)14-25-21(28)15-27-20-9-5-4-8-19(20)22(26-23(27)29)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJHRRRFNCAXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

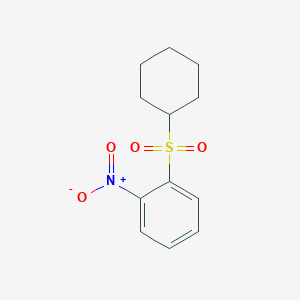

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B3009968.png)

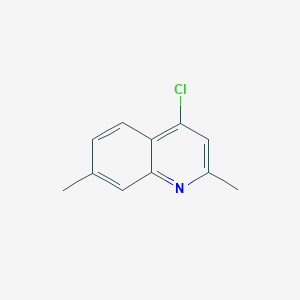

![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B3009971.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B3009975.png)

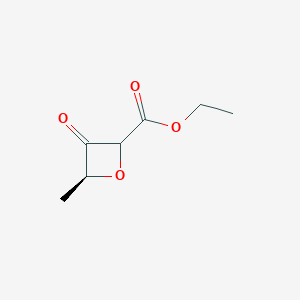

![2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide](/img/structure/B3009976.png)

![Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3009981.png)

![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)

![ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B3009989.png)